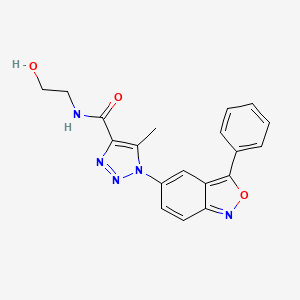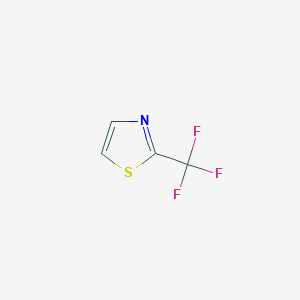
2-(Trifluoromethyl)-1,3-thiazole
Overview
Description
The trifluoromethyl group is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique properties .
Synthesis Analysis
While specific synthesis methods for “2-(Trifluoromethyl)-1,3-thiazole” are not available, similar compounds like 2-trifluoromethyl thiazoles and 2-trifluoromethyl benzimidazoles have been synthesized via various methods . For example, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .Chemical Reactions Analysis
Trifluoromethyl groups are known to be involved in various chemical reactions . For instance, they can participate in nucleophilic trifluoromethoxylation reactions .Scientific Research Applications
Synthesis and Characterization
Development of Synthetic Procedures : 2-(Trifluoromethyl)-1,3-thiazole derivatives have been synthesized through various procedures, including the use of polyfluorinated reagents. These procedures have led to the development of novel 2-aryl-2-trifluoromethyl-substituted 2,5-dihydro-1,3-thiazoles (Bentya, Mel’nichenko, & Vovk, 2016).
Spectroscopical Properties and Structure Analysis : Research has focused on the synthesis of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives. These studies include spectroscopical properties like IR, Raman, and NMR, and crystalline structure analyses, highlighting the compound's potential in various applications (Coyanis, Védova, Haas, & Merz, 2003).
Applications in Drug Discovery and Medicinal Chemistry
Bioactive Agents and Drug Development : Thiazole derivatives, including those with 2-(trifluoromethyl)-1,3-thiazole, are widely used in drug design due to their bioactive properties. Their molecular architecture makes them suitable for developing new medications (Nayak & Gaonkar, 2019).
Synthesis of Pharmaceuticals : Trifluoromethylated analogs of known pharmaceuticals with 1,3-thiazole structures have been synthesized using fluorinated 2-amino-1,3-thiazoles. This demonstrates the compound's role in creating new pharmaceuticals (Obijalska, Błaszczyk, Kowalski, Mlostoń, & Heimgartner, 2019).
Other Applications
Catalysis and Light-Emitting Diodes (LEDs) : 2-(Trifluoromethyl)-1,3-thiazole derivatives have potential applications in catalysis, the cosmetic industry, corrosion protection, and the production of LEDs (Frija, Pombeiro, & Kopylovich, 2016).
Organic Field-Effect Transistors : These compounds have been used in the development of high-performance field-effect transistor devices, demonstrating high electron mobilities. This shows their potential in advanced electronic applications (Mamada, Nishida, Kumaki, Tokito, & Yamashita, 2007).
properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NS/c5-4(6,7)3-8-1-2-9-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXXKSHWUKNLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,3-thiazole | |
CAS RN |
1449334-50-2 | |
| Record name | 2-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569359.png)
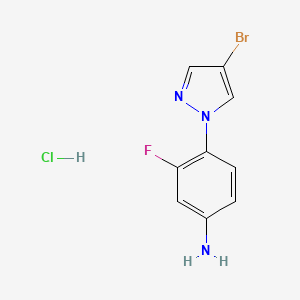
![Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2569362.png)
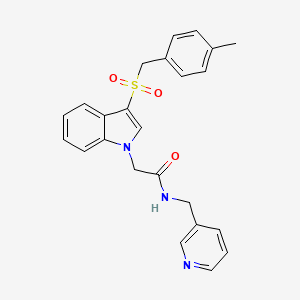
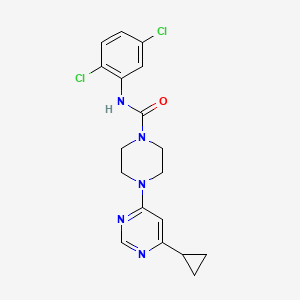
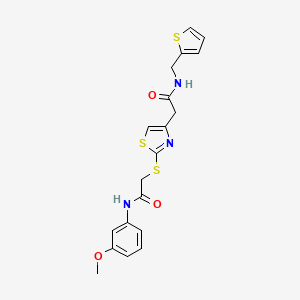
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2569372.png)
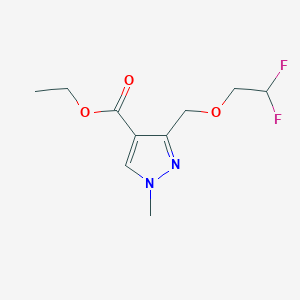
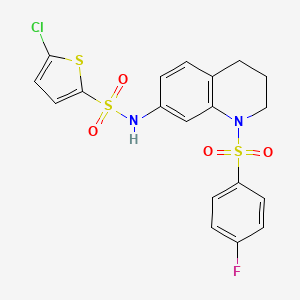
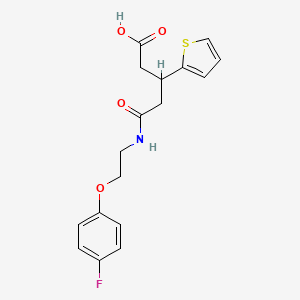
![N-(4-bromobenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2569377.png)
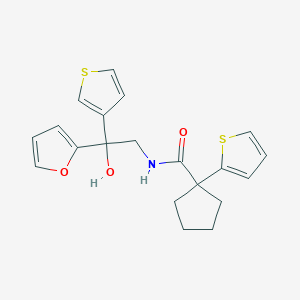
![S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate](/img/structure/B2569379.png)
